molecular formula C7H13ClN2O B1518740 N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride CAS No. 1173611-89-6

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride

Cat. No.: B1518740
CAS No.: 1173611-89-6
M. Wt: 176.64 g/mol
InChI Key: VLYPYWOPZNEENM-WVLIHFOGSA-N
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Description

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride (CAS: 1173611-89-6) is a hydroxylamine derivative characterized by a pyrrolidine ring fused with a cyclopropyl group. Its molecular structure includes an imine bond (C=N) at the 3-position of the pyrrolidine ring, a hydroxylamine moiety, and a hydrochloride counterion.

Properties

IUPAC Name

(NE)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYPYWOPZNEENM-WVLIHFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=NO)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CC/C(=N\O)/C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Reaction of Cyclopropylpyrrolidine with Hydroxylamine

The most straightforward synthetic route to N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride involves the reaction of cyclopropylpyrrolidine with hydroxylamine under controlled conditions. This method is typical for hydroxylamine derivatives and includes:

  • Reactants: Cyclopropylpyrrolidine and hydroxylamine (usually as hydroxylamine hydrochloride).
  • Solvents: Ethanol or methanol are commonly employed as solvents due to their ability to dissolve both reactants and facilitate the reaction.
  • Conditions: The reaction is typically carried out under reflux to ensure sufficient energy for bond formation.
  • Duration: Reaction times vary but are optimized to achieve complete conversion without decomposition.
  • Isolation: The product is isolated as its hydrochloride salt to enhance stability and facilitate purification.

This synthesis yields the target compound with a molecular formula C7H13ClN2O and a molecular weight of 176.64 g/mol. The process benefits from the steric and electronic properties imparted by the cyclopropyl group, which may influence reactivity and product stability.

Parameter Details
Starting Materials Cyclopropylpyrrolidine, Hydroxylamine hydrochloride
Solvent Ethanol or Methanol
Temperature Reflux (~78°C for ethanol)
Reaction Time Several hours (optimized per lab conditions)
Product Form Hydrochloride salt
Molecular Weight 176.64 g/mol

Preparation of Hydroxylamine Hydrochloride (Key Intermediate)

Hydroxylamine hydrochloride, a critical intermediate for the above synthesis, is industrially prepared by catalytic hydrogenation of nitric acid in the presence of hydrochloric acid and tin chloride. This method is well-documented and involves:

  • Catalyst: Platinum or palladium supported on an inert carrier (e.g., carbon).
  • Reactants: Aqueous nitric acid and hydrochloric acid with tin chloride as a reducing agent.
  • Conditions: Hydrogen gas is introduced under pressure (30 to 1000 psi), with temperature maintained between 0°C and 40°C.
  • Reaction Control: Nitric acid and hydrochloric acid are added gradually to maintain optimal concentrations and avoid catalyst poisoning.
  • Yields: Hydroxylamine hydrochloride yields typically exceed 70%, with some processes achieving over 77% conversion based on nitric acid consumed.

The reaction proceeds as follows:

$$
\text{HNO}3 + \text{H}2 \xrightarrow[\text{Pt/C}]{\text{SnCl}2, \text{HCl}} \text{NH}2\text{OH} \cdot \text{HCl}
$$

Parameter Range/Value
Nitric Acid Concentration 0.1 to 25 parts by weight per 100 parts water
Hydrochloric Acid Concentration 1 to 50 parts by weight per 100 parts water
Tin Chloride Concentration 0.5 to 60 parts by weight per 100 parts water
Catalyst 5% Platinum on carbon
Temperature 0 to 40 °C
Hydrogen Pressure 30 to 1000 psi
Reaction Time Variable, monitored by sampling
Yield 70% to 77.3% based on nitric acid

This process ensures high purity and yield of hydroxylamine hydrochloride, which is subsequently used in the synthesis of this compound.

Alternative Hydroxylamine Hydrochloride Preparation via Acetone Derivatives

Another patented method for hydroxylamine hydrochloride preparation involves the reaction of acetone with nitric acid and hydrochloric acid to form chloroisonitrosoacetone, which upon chlorination and hydrolysis yields hydroxylamine hydrochloride almost quantitatively. Key steps include:

  • Formation of Chloroisonitrosoacetone: Acetone reacts with nitric and hydrochloric acids under controlled conditions to form this intermediate in 60-70% yield.
  • Chlorination: The intermediate is treated with chlorine gas to produce phosgene oxime.
  • Hydrolysis: Phosgene oxime is hydrolyzed in dilute hydrochloric acid to yield hydroxylamine hydrochloride in approximately 95-100% yield.

This multi-step process is valuable for producing high-purity hydroxylamine hydrochloride, which can then be used for further derivatization to the target compound.

Summary Table of Preparation Methods

Step/Method Description Key Conditions/Notes Yield/Outcome
1. Direct Reaction with Hydroxylamine Cyclopropylpyrrolidine + hydroxylamine in ethanol or methanol, reflux Reflux in ethanol/methanol; reaction time optimized Formation of this compound
2. Catalytic Hydrogenation (Hydroxylamine Hydrochloride) Nitric acid + HCl + SnCl2 + Pt/C catalyst + H2 0-40°C, 30-1000 psi H2, controlled acid addition 70-77% yield hydroxylamine hydrochloride
3. Acetone Derivative Route Acetone + nitric acid + HCl → chloroisonitrosoacetone → chlorination → hydrolysis Multi-step, controlled chlorination and hydrolysis 60-70% intermediate yield; ~95% final hydroxylamine hydrochloride

Research Findings and Notes

  • The steric hindrance and electronic effects of the cyclopropyl group in this compound may influence the reaction kinetics and stability of the compound, necessitating precise control of reaction conditions during synthesis.
  • Catalytic hydrogenation of nitric acid to hydroxylamine hydrochloride remains the industrial standard due to its efficiency and scalability, with platinum catalysts on carbon carriers preferred for their activity and selectivity.
  • The acetone-based method offers an alternative for producing very pure hydroxylamine hydrochloride but involves more complex intermediate handling and chlorination steps.
  • Safety precautions are critical throughout these processes due to the hazardous nature of hydroxylamine derivatives and the use of strong acids and chlorine gas.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropylpyrrolidim-3-ylidene)hydroxylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hydroxylamine Hydrochloride (NH₂OH·HCl): A simpler analogue, hydroxylamine hydrochloride, is widely used as a reducing agent and intermediate in organic synthesis. Unlike N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride, it lacks the cyclopropyl-pyrrolidine backbone, making it less sterically hindered but also less thermally stable. Hydroxylamine hydrochloride is known to decompose exothermically under certain conditions, posing handling risks . In contrast, the cyclopropyl group in the target compound may enhance stability by reducing ring strain, though experimental data confirming this hypothesis are absent .

While 3-chloro-N-phenyl-phthalimide is employed to synthesize polyimide monomers, the target compound’s applications remain underexplored.

Pyridine Derivatives (e.g., N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl): Pyridine-based compounds with pyrrolidine substituents highlight the versatility of nitrogen heterocycles in drug design. The target compound’s pyrrolidine-cyclopropyl system may offer distinct conformational rigidity compared to pyridine derivatives, influencing binding affinity in medicinal chemistry contexts.

Physicochemical Properties

Property This compound Hydroxylamine Hydrochloride 3-Chloro-N-phenyl-phthalimide
Molecular Weight Not reported 69.49 g/mol 257.67 g/mol
Stability Likely enhanced due to cyclopropyl group* Thermally unstable Stable under standard conditions
Solubility Likely polar due to HCl salt* Highly water-soluble Low polarity, soluble in organic solvents
Synthetic Utility Underexplored Reducing agent Polyimide monomer

*Inferred from structural features; experimental data unavailable .

Biological Activity

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a cyclopropyl group and a pyrrolidine moiety. The hydroxylamine functional group is known for its reactivity in biological systems, particularly in the formation of oximes and amidoximes.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitric Oxide Release : Hydroxylamines are known precursors to nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission. Studies indicate that amidoximes can be oxidized to release NO, contributing to their biological effects .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, particularly those involved in oxidative stress responses. This inhibition can lead to altered cellular signaling pathways and reduced oxidative damage .
  • Antimicrobial Activity : Research has shown that compounds with hydroxylamine functionalities can exhibit antimicrobial properties. This activity is often linked to their ability to interfere with bacterial metabolism or cell wall synthesis .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
Vasodilation Induces relaxation of vascular smooth muscle through NO release .
Antimicrobial Exhibits inhibitory effects against various pathogens .
Enzyme Inhibition Potentially inhibits deubiquitylating enzymes (DUBs), affecting protein degradation pathways .
Neuroprotective Effects May protect neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Cardiotonic Effects : A study demonstrated that amidoxime derivatives could enhance cardiac contractility in isolated heart tissues, indicating potential therapeutic applications for heart failure .
  • Oxime Formation : Research highlighted the efficient synthesis of oximes from aldehydes using hydroxylamines under ultrasound irradiation, showcasing the versatility of hydroxylamines in synthetic biology .
  • Oxidative Stress Reduction : In vitro studies indicated that compounds similar to this compound could reduce oxidative stress markers in cellular models, suggesting protective roles against neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride, and what critical intermediates are involved?

The synthesis typically involves cyclopropane ring formation on a pyrrolidine backbone followed by hydroxylamine conjugation. Key steps include:

  • Cyclopropanation : Using reagents like diethylzinc and diiodomethane under anhydrous conditions to form the cyclopropyl-pyrrolidine intermediate .
  • Hydroxylamine conjugation : Reacting the intermediate with hydroxylamine hydrochloride in ethanol under reflux, followed by purification via recrystallization . Characterization relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation and hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps. Monitor for decomposition via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Structural confirmation : ¹H/¹³C NMR for cyclopropane and pyrrolidine ring validation; IR spectroscopy for hydroxylamine N-O stretch (950–1100 cm⁻¹) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the cyclopropane-pyrrolidine intermediate?

  • Solvent selection : Use tetrahydrofuran (THF) or dichloromethane (DCM) to enhance cyclopropanation efficiency .
  • Catalysis : Employ transition-metal catalysts (e.g., palladium) to reduce side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Temperature control : Maintain -78°C during cyclopropanation to prevent ring-opening .

Q. What methodologies are effective in resolving contradictions in redox behavior during hydroxylamine conjugation?

Hydroxylamine hydrochloride can act as both a reducing agent and nucleophile. To mitigate conflicting outcomes:

  • pH adjustment : Perform reactions at pH 4–6 (acetate buffer) to favor nucleophilic addition over redox activity .
  • Alternative reagents : Replace hydroxylamine with ascorbic acid in iron-rich systems to avoid unintended reduction .

Q. How can trace impurities (e.g., residual cyclopropanation reagents) be quantified and removed?

  • Extraction methods : Use sequential liquid-liquid extraction with ethyl acetate and saturated NaHCO₃ to isolate the product .
  • Advanced detection : Couple GC-MS with derivatization (e.g., silylation) for low-abundance impurities .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., receptors)?

  • Radiolabeling : Incorporate ³H or ¹⁴C isotopes into the cyclopropane ring for binding affinity assays .
  • Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time interaction kinetics .

Methodological Notes

  • Contradictions in evidence : Hydroxylamine’s dual role (nucleophile vs. reductant) requires context-specific optimization .
  • Critical thresholds : Purity ≥98% (HPLC) is necessary for pharmacological studies to avoid off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride

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